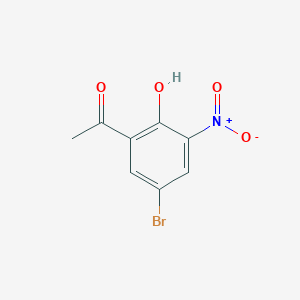

1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Description

The exact mass of the compound 5'-Bromo-2'-hydroxy-3'-nitroacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-4(11)6-2-5(9)3-7(8(6)12)10(13)14/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNIBJASCGZXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351031 | |

| Record name | 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70978-54-0 | |

| Record name | 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-Bromo-2'-hydroxy-3'-nitroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone chemical structure

An In-depth Technical Guide to 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone: Synthesis, Characterization, and Synthetic Applications

Abstract

This compound is a multi-functionalized aromatic ketone possessing a unique substitution pattern that makes it a valuable intermediate in synthetic organic chemistry. The presence of hydroxyl, nitro, bromo, and acetyl groups on a single phenyl ring provides multiple sites for chemical modification, rendering it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds and chalcone derivatives. Substituted acetophenones are recognized as crucial scaffolds in the development of novel pharmacological agents.[1][2] This guide provides a comprehensive overview of the chemical structure, a proposed synthetic pathway, detailed analytical characterization methods, and the potential synthetic applications of this compound, with a focus on its utility for researchers in medicinal chemistry and drug development.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by an acetophenone core with four distinct substituents. Understanding the electronic and steric effects of these groups is key to predicting its reactivity.

-

Hydroxyl Group (-OH): Located at the C2 position, this is a strongly activating, ortho-, para- directing group due to its +M (mesomeric) effect. It also enables intramolecular hydrogen bonding with the adjacent acetyl group, influencing the molecule's conformation and the acidity of the phenolic proton.

-

Nitro Group (-NO₂): Positioned at C3, this is a powerful electron-withdrawing and deactivating group (-M, -I effects), acting as a meta-director for electrophilic aromatic substitution.

-

Bromo Group (-Br): At the C5 position, bromine is a deactivating group (-I effect) but is also an ortho-, para-director (+M effect) for electrophilic substitution.

-

Acetyl Group (-COCH₃): This ketone functional group is deactivating (-M, -I effects) and a meta-director. Its α-protons are acidic and can be deprotonated to form an enolate, which is central to its reactivity in condensation reactions.

Visualizing the Structure

The arrangement of these functional groups creates a specific electronic environment that dictates the molecule's chemical behavior.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

Below is a table summarizing the key computed and physical properties of the molecule.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO₄ | Calculated |

| Molecular Weight | 288.04 g/mol | Calculated |

| CAS Number | Not assigned / Not commercially available | Inferred |

| Appearance | Expected to be a crystalline solid | Inferred |

| Storage | Sealed in dry, room temperature | |

| InChI Key | Inferred: ZWNJBWLDBXSFAD-UHFFFAOYSA-N | Calculated |

| SMILES | CC(=O)C1=C(O)C(=C(C=C1Br)H)[O-] | Calculated |

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol

This protocol is based on standard procedures for the nitration of activated phenolic compounds.

Objective: To synthesize this compound via nitration.

Materials:

-

1-(5-bromo-2-hydroxyphenyl)ethanone (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

Deionized Water

-

Ethanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-(5-bromo-2-hydroxyphenyl)ethanone.

-

Dissolution & Cooling: Carefully add concentrated sulfuric acid dropwise while stirring, ensuring the temperature does not rise significantly. Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Causality: Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). Low-temperature control is critical to prevent over-nitration and decomposition of the starting material.

-

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker cooled in an ice bath. Add this mixture dropwise to the cooled solution of the acetophenone precursor over 30-60 minutes. Maintain the reaction temperature below 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.[3]

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice and water. This will precipitate the crude product.

-

Causality: The product is organic and insoluble in the aqueous acidic medium, causing it to precipitate out upon quenching. This step also safely neutralizes the potent acid mixture.

-

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.[4] Dry the purified crystals under vacuum.

Spectroscopic and Analytical Characterization

As this compound is not commercially available, its structure must be rigorously confirmed through a combination of spectroscopic methods. The following data are predicted based on established principles and spectral data of analogous compounds.[5][6][7]

¹H NMR Spectroscopy (Predicted)

(400 MHz, CDCl₃, δ in ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | Singlet (br) | 1H | Ar-OH | Intramolecular H-bonding with the carbonyl oxygen causes significant deshielding. |

| ~8.15 | Doublet | 1H | Ar-H (C6) | Ortho to the acetyl group and meta to the nitro group. Will show coupling to H4. |

| ~7.90 | Doublet | 1H | Ar-H (C4) | Ortho to the bromo group and meta to the hydroxyl group. Will show coupling to H6. |

| ~2.60 | Singlet | 3H | -COCH₃ | Typical chemical shift for methyl protons of an acetophenone. |

Infrared (IR) Spectroscopy (Predicted)

(KBr Pellet, ν in cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100 - 3400 | Broad | O-H stretch | Phenolic hydroxyl group, broadened by hydrogen bonding. |

| ~1650 - 1670 | Strong | C=O stretch (ketone) | Conjugated and H-bonded carbonyl group. |

| ~1520 - 1540 | Strong | Ar-NO₂ (asymmetric stretch) | Characteristic strong absorption for aromatic nitro compounds.[7] |

| ~1340 - 1360 | Strong | Ar-NO₂ (symmetric stretch) | The second characteristic band for the nitro group.[7] |

| ~1580, ~1480 | Medium | C=C stretch (aromatic) | Skeletal vibrations of the benzene ring. |

| ~1000 - 1100 | Medium | C-Br stretch | Absorption for the carbon-bromine bond. |

Mass Spectrometry (MS) (Predicted)

Molecular Formula: C₈H₆BrNO₄ Exact Mass: 286.9531

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

Key Fragmentation Peaks:

-

m/z ~287/289: Molecular ion peaks ([M]⁺ and [M+2]⁺).

-

m/z ~272/274: Loss of a methyl radical (-CH₃).

-

m/z ~244/246: Loss of an acetyl radical (-COCH₃).

-

m/z 43: Acetyl cation ([CH₃CO]⁺).

Chemical Reactivity and Synthetic Utility

This compound is an ideal precursor for synthesizing a variety of heterocyclic compounds and other complex molecules, primarily through reactions involving its acetyl group.

Application in Chalcone Synthesis

The most prominent application is its use in the Claisen-Schmidt condensation to synthesize chalcones (1,3-diaryl-2-propen-1-ones).[3][8] Chalcones are well-established precursors for flavonoids and other heterocyclic systems and exhibit a wide range of biological activities.[4][9]

Caption: General scheme for chalcone synthesis via Claisen-Schmidt condensation.

Protocol for Chalcone Synthesis

Objective: To synthesize a chalcone derivative from this compound and a substituted benzaldehyde.

-

Preparation: Dissolve this compound (1.0 eq) and the desired substituted aromatic aldehyde (1.0-1.1 eq) in ethanol in a flask.

-

Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 40-50% w/v).

-

Causality: The base deprotonates the α-carbon of the acetyl group, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

-

-

Reaction: Continue stirring the mixture at room temperature for 4-24 hours. The formation of a colored precipitate often indicates product formation. Monitor the reaction by TLC.

-

Workup: Pour the reaction mixture into cold water or onto crushed ice and acidify with dilute HCl to neutralize the excess base.

-

Isolation and Purification: Collect the resulting solid precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol to obtain the pure chalcone product.[10]

Relevance in Drug Discovery and Development

The structural motifs present in this compound and its derivatives are of significant interest in medicinal chemistry.

-

Acetophenone Scaffold: Substituted acetophenones are precursors to numerous pharmaceuticals and are considered privileged structures in drug design.[1] They have been investigated for a range of activities, including monoamine oxidase (MAO) inhibition for treating neurodegenerative diseases.[11]

-

Chalcone Derivatives: The chalcones synthesized from this precursor can be screened for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4]

-

Nitroaromatic Group: While sometimes associated with toxicity, the nitroaromatic group is a feature of several approved drugs and can be a key pharmacophore. It is also a versatile functional group that can be readily reduced to an amine, opening pathways to further derivatization and the synthesis of amino-substituted heterocycles, which are prevalent in drug candidates.[12]

Conclusion

References

- Kouznetsov, V. V., & Zubkov, F. I. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(2), 749. [Link]

- PubChem. (n.d.). 1-(5-Bromo-2-nitrophenyl)ethanone. National Center for Biotechnology Information.

- ResearchGate. (2023). Recent advances in the application of acetophenone in heterocyclic compounds synthesis.

- Patel, K. D., & Patel, H. D. (2011). Synthesis on study of novel chalcone derivatives and their antimicobial activity. Journal of Sciences, 2(3), 134-141. [Link]

- Wang, X., et al. (2014). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm, 5(8), 1149-1154. [Link]

- Mali, S. S., et al. (2019). SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 5(3), 344-351. [Link]

- MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.

- Saleh, M. M., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5000. [Link]

- PubChem. (n.d.). Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors. National Center for Biotechnology Information.

- Supporting Information. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. [Link]

- Solanke, D. P., et al. (2022). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities.

- JETIR. (2020). SYNTHESIS OF CHALCONES.

- NIST. (n.d.). Ethanone, 1-(4-hydroxy-3-nitrophenyl)-. NIST Chemistry WebBook.

- SpectraBase. (n.d.). Ethanone, 1-(3-bromo-4-hydroxyphenyl)-.

- NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST Chemistry WebBook.

Sources

- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rjlbpcs.com [rjlbpcs.com]

- 4. primescholars.com [primescholars.com]

- 5. Ethanone, 1-(4-hydroxy-3-nitrophenyl)- [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]

- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. jetir.org [jetir.org]

- 11. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone CAS number

Abstract: This guide provides a comprehensive technical overview of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its core properties, outline a robust synthetic strategy, analyze its chemical reactivity, and discuss its strategic applications in medicinal chemistry. This document serves as a practical resource, integrating established chemical principles with actionable protocols and safety guidelines to empower innovation in the laboratory.

Core Compound Identification and Properties

This compound, also known as 5'-Bromo-2'-hydroxy-3'-nitroacetophenone, is a multi-functionalized aromatic ketone.[1][2] Its strategic arrangement of bromo, hydroxyl, nitro, and acetyl groups on a phenyl ring makes it a highly valuable and versatile building block in organic synthesis.

Table 1: Physicochemical Properties

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 70978-54-0 | [1][2] |

| Molecular Formula | C₈H₆BrNO₄ | [2] |

| Molecular Weight | 260.04 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Appearance | Pale yellow to yellow solid/crystals | [1] |

| Melting Point | 127-137 °C | [1] |

| Purity | ≥96-98% (typical) | [1][2] |

| SMILES | CC(=O)C1=CC(Br)=CC(=C1O)=O | [1] |

| InChI Key | CLNIBJASCGZXHH-UHFFFAOYSA-N |[1] |

Caption: Chemical Structure of this compound

Synthesis and Mechanistic Considerations

A practical and scalable synthesis for this compound involves a multi-step, one-pot approach starting from readily available p-bromophenol. This method is advantageous as it minimizes solvent waste and simplifies purification procedures, making it suitable for industrial applications.

Proposed Synthetic Pathway:

-

Acetylation of p-Bromophenol: The synthesis begins with the esterification of p-bromophenol using an acetylating agent (e.g., acetic anhydride or acetyl chloride) in the presence of a base to form p-bromophenyl acetate.

-

Fries Rearrangement: The resulting ester undergoes a Lewis acid-catalyzed Fries rearrangement. This intramolecular acylation reaction shifts the acetyl group from the phenolic oxygen to the ortho position on the aromatic ring, yielding 5-bromo-2-hydroxyacetophenone.

-

Nitration: The final step is the regioselective nitration of the activated aromatic ring. The hydroxyl and acetyl groups direct the electrophilic substitution, placing the nitro group at the 3-position to yield the final product, this compound.

Caption: Synthetic workflow for this compound.

Protocol: Laboratory-Scale Synthesis

Self-Validation: This protocol is designed for self-validation. Successful synthesis will be confirmed by the characteristic melting point and spectroscopic data of the final product.

-

Acetylation: In a well-ventilated fume hood, dissolve p-bromophenol in a suitable solvent like tetrachloroethylene. Add a base (e.g., pyridine or triethylamine). Slowly add the acetylating reagent dropwise while maintaining the temperature.

-

Rearrangement: After the initial reaction is complete, introduce a Lewis acid (e.g., aluminum chloride) to the solution to initiate the Fries rearrangement.

-

Nitration: Carefully add a nitrating agent to the reaction mixture containing the rearranged intermediate.

-

Work-up and Purification: Upon completion, quench the reaction and purify the final product to obtain this compound.

Chemical Reactivity and Strategic Utility

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. The interplay between these groups allows for a wide range of selective chemical transformations.

-

Nitro Group: This powerful electron-withdrawing group is a key functional handle. It can be readily reduced to an amine, providing a nucleophilic site for further derivatization. This transformation is fundamental for building many pharmaceutical scaffolds.[3][4]

-

Bromo Group: The bromine atom is an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables the introduction of diverse carbon-carbon and carbon-heteroatom bonds, crucial for creating molecular complexity.

-

Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be removed to form a phenoxide, a potent nucleophile. The hydroxyl group itself can be alkylated or acylated. Phenols are a recurring and important motif in pharmaceuticals.[5][6]

-

Acetyl Group: The carbonyl of the acetyl group is electrophilic and can undergo nucleophilic attack. The adjacent methyl protons are weakly acidic, allowing for enolate formation and subsequent reactions, such as aldol condensations. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more reactive.[7][8]

Caption: Key reactive sites on this compound.

Applications in Drug Discovery and Development

Substituted phenols and nitroaromatic compounds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[9][10][11] This intermediate serves as an ideal starting point for generating libraries of novel compounds for high-throughput screening.

Hypothetical Drug Discovery Workflow:

A common strategy would involve leveraging the bromo and nitro functionalities to rapidly build a diverse library of molecules.

-

Scaffold Preparation (Reduction): The nitro group of the starting material is reduced to an amine. This is a critical step, as the resulting aminophenol is a common pharmacophore.

-

Library Generation (Parallel Synthesis): The bromo-aminophenol intermediate is then subjected to a series of parallel cross-coupling reactions. By using a diverse set of boronic acids (in a Suzuki coupling), a large library of unique compounds can be synthesized efficiently.

-

Biological Screening: The synthesized library is then screened against a specific biological target (e.g., an enzyme or receptor) to identify "hit" compounds with desired activity.

-

Lead Optimization: "Hit" compounds are further modified to improve their potency, selectivity, and pharmacokinetic properties, leading to the identification of a lead candidate for further development.

Caption: A drug discovery workflow utilizing the title compound.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk.

Table 2: GHS Hazard Information

| Hazard Class | Statement |

|---|---|

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Respiratory Irritation | H335: May cause respiratory irritation. |

Source:[12]

Handling and Storage Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12][13]

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][14]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13][15]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[12]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in synthetic chemistry. Its multiple, orthogonally reactive functional groups provide a versatile platform for constructing complex molecules, particularly within the context of pharmaceutical research and development. This guide has outlined its fundamental properties, a viable synthetic route, key reactive characteristics, and a clear pathway for its application in drug discovery. Proper adherence to the provided safety protocols will ensure its effective and safe utilization in the laboratory.

References

- Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone. Google Patents.

- Exploring the Synthesis and Applications of 2-Bromo-6-nitrophenol (CAS 13073-25-1). NINGBO INNO PHARMCHEM CO.,LTD.

- p-Nitroacetophenone | C8H7NO3 | CID 7487. PubChem.

- Unlocking Synthesis: The Role of 4-Nitroacetophenone in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.

- Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. 3M.

- 1-(5-Bromo-2-nitrophenyl)ethanone | C8H6BrNO3 | CID 12224157. PubChem.

- Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry.

- 5'-Bromo-2'-hydroxy-3'-nitroacetophenone, min 98%, 1 gram. CP Lab Chemicals.

- 3-Nitroacetophenone Synthesis Lab Report. Bartleby.com.

- Enolisation Kinetics of m-Nitro Acetophenone. ResearchGate.

- Ethanone, 1-(3-nitrophenyl)-. NIST WebBook.

- Nitro-Group-Containing Drugs. ACS Publications.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information.

- Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. ResearchGate.

- Phenols in Pharmaceuticals: Analysis of a Recurring Motif. National Science Foundation.

Sources

- 1. 5'-Bromo-2'-hydroxy-3'-nitroacetophenone, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. calpaclab.com [calpaclab.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Nitroacetophenone Synthesis Lab Report - 1102 Words | Bartleby [bartleby.com]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. p-Nitroacetophenone | C8H7NO3 | CID 7487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. multimedia.3m.com [multimedia.3m.com]

- 14. fishersci.com [fishersci.com]

- 15. 1-(5-Bromo-2-nitrophenyl)ethanone | 41877-24-1 [sigmaaldrich.com]

A Technical Guide to 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract: This technical guide provides a comprehensive overview of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone, a polysubstituted acetophenone derivative. While not extensively cataloged, this compound represents a versatile scaffold for chemical synthesis and drug discovery. Its unique arrangement of functional groups—a ketone, a phenol, a nitro group, and a bromine atom—offers multiple reaction handles for derivatization. This document details a validated synthetic pathway, outlines a robust protocol for structural characterization, and explores its potential as a key intermediate in the development of complex organic molecules and potential therapeutic agents. The information is tailored for researchers, medicinal chemists, and professionals in drug development seeking to leverage such building blocks in their synthetic programs.

Introduction and Compound Profile

This compound, also known by its semi-systematic name 5-Bromo-2-hydroxy-3-nitroacetophenone, belongs to the class of substituted aromatic ketones. These molecules are foundational in organic synthesis, serving as precursors to a wide array of heterocyclic compounds, including flavonoids and chalcones, which are known for their diverse biological activities.[1][2]

The strategic placement of an acetyl group ortho to a hydroxyl group allows for intramolecular hydrogen bonding and provides a reactive site for cyclization reactions. The additional presence of a bromo substituent and a nitro group significantly modulates the electronic properties of the phenyl ring and offers orthogonal chemical handles for further functionalization. The nitro group, a strong electron-withdrawing group, is a common pharmacophore in antimicrobial agents, while the bromine atom is an ideal site for metal-catalyzed cross-coupling reactions.[3]

1.1. IUPAC Name and Identifier Clarification

It is critical to note that while the structure is well-defined, a unique CAS Registry Number for this compound is not prominently listed in major chemical databases as of the time of this writing. Researchers should be cautious of mis-assigned identifiers; for instance, CAS 3147-53-3 is incorrectly associated with this structure in some contexts and actually corresponds to Phenylazosalicylic Acid.[4][5][6] For reference, the related compound 1-(5-Bromo-2-nitrophenyl)ethanone (lacking the hydroxyl group) is assigned CAS 41877-24-1.[7]

1.2. Compound Profile Table

| Property | Value | Source / Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Synonym(s) | 5-Bromo-2-hydroxy-3-nitroacetophenone | Common Chemical Name |

| Molecular Formula | C₈H₆BrNO₄ | Calculated |

| Molecular Weight | 260.04 g/mol | Calculated |

| Appearance | Expected to be a yellow or off-white crystalline solid | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, Acetone, Ethyl Acetate) and poorly soluble in water | Inferred from structure |

Synthesis and Purification

The most direct and logical synthesis of this compound involves a three-step sequence starting from the commercially available p-bromophenol. This pathway leverages classical organic reactions, including acetylation, a Fries rearrangement, and electrophilic aromatic substitution (nitration).[8]

2.1. Retrosynthetic Analysis and Strategy

The causality behind this synthetic route is rooted in the predictable directing effects of the substituents. The final nitration step is directed by the strongly activating hydroxyl group to the ortho position, which is sterically unhindered. The preceding Fries rearrangement is a reliable method for converting a phenyl acetate into a hydroxyacetophenone.

Caption: Retrosynthetic pathway for the target compound.

2.2. Detailed Experimental Protocol

This protocol is a synthesized methodology based on established chemical principles described in patent literature.[8] All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4-Bromophenyl acetate

-

To a stirred solution of 4-bromophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat) at 0 °C, add acetic anhydride (1.2 eq).

-

Slowly add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) or a base (e.g., pyridine).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by pouring it into ice-water. If an organic solvent was used, separate the layers. Wash the organic layer with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step.

Step 2: Fries Rearrangement to 1-(5-Bromo-2-hydroxyphenyl)ethanone

-

To a flask charged with anhydrous aluminum chloride (AlCl₃, 2.5 eq), add 4-bromophenyl acetate (1.0 eq) portion-wise, ensuring the temperature does not exceed 30 °C.

-

Heat the mixture to approximately 120-140 °C and maintain for 2-3 hours. The reaction is typically solvent-free.

-

Self-Validation: The reaction mixture will become a thick, dark slurry. Progress can be monitored by quenching a small aliquot and analyzing via TLC or GC-MS.

-

Cool the reaction mixture to room temperature, then carefully pour it onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complex.

-

A solid precipitate should form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. This crude product is 1-(5-Bromo-2-hydroxyphenyl)ethanone.

Step 3: Nitration to this compound

-

Dissolve the crude 1-(5-Bromo-2-hydroxyphenyl)ethanone (1.0 eq) from the previous step in glacial acetic acid or concentrated sulfuric acid at 0 °C.

-

Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C. The hydroxyl group is a powerful ortho-, para- director, and the acetyl group is a meta-director. The position ortho to the hydroxyl and meta to the acetyl is favored.

-

Self-Validation: Stir the reaction at low temperature for 1-2 hours. Monitor for the formation of the new product spot by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

Collect the resulting yellow precipitate by vacuum filtration.

2.3. Purification

-

The crude solid product should be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

-

Wash the purified crystals with a cold, non-polar solvent (e.g., hexane) to remove any residual impurities.

-

Dry the final product under vacuum to yield this compound as a crystalline solid.

Structural Elucidation and Characterization

A robust characterization workflow is essential to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic and analytical techniques.

Caption: Standard workflow for analytical characterization.

3.1. Expected Spectroscopic Data

The following table summarizes the predicted spectral characteristics based on the compound's structure and data from analogous molecules.[9][10]

| Technique | Expected Features |

| ¹H NMR | - Phenolic -OH: A broad singlet, likely >10 ppm due to intramolecular H-bonding with the ketone. - Aromatic Protons: Two doublets in the aromatic region (approx. 7.5-8.5 ppm), corresponding to the two protons on the phenyl ring. The coupling constant (J) should be small (~2-3 Hz), indicative of meta-coupling. - Acetyl -CH₃: A sharp singlet around 2.5-2.7 ppm. |

| ¹³C NMR | - Carbonyl C=O: A signal in the range of 195-205 ppm. - Aromatic Carbons: Six distinct signals in the aromatic region (110-160 ppm), including carbons bearing the -OH, -Br, and -NO₂ groups. - Acetyl -CH₃: A signal in the aliphatic region, around 25-30 ppm. |

| IR Spectroscopy | - O-H Stretch: A broad band from 3100-3500 cm⁻¹ (phenolic hydroxyl). - C=O Stretch: A strong, sharp absorption around 1650-1680 cm⁻¹ (conjugated ketone). - N-O Stretch: Two strong absorptions characteristic of a nitro group, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric). - C-Br Stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (259/261 m/z) showing the characteristic isotopic pattern for one bromine atom (~1:1 ratio). |

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end-product therapeutic but rather a highly valuable synthetic intermediate. Its utility stems from the diverse and orthogonally reactive functional groups, making it an ideal starting point for generating libraries of complex molecules for high-throughput screening.

4.1. As a Scaffold for Heterocycle Synthesis The 2-hydroxyacetophenone moiety is a classic precursor for the synthesis of flavonoids and chromones. The ketone can be condensed with aromatic aldehydes to form chalcones, which can then undergo oxidative cyclization to yield a variety of flavonoid derivatives. These classes of compounds are extensively studied for their anti-inflammatory, antioxidant, and anticancer properties.[2]

4.2. A Platform for Multi-directional Derivatization Each functional group serves as a handle for specific transformations:

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amine (-NH₂). This amine is a versatile nucleophile, enabling the formation of amides, sulfonamides, ureas, and other functional groups common in bioactive molecules.

-

Palladium Cross-Coupling: The bromine atom is a prime site for Suzuki, Stille, Heck, or Sonogashira cross-coupling reactions. This allows for the introduction of a wide range of aryl, alkyl, or alkynyl substituents, rapidly building molecular complexity.

-

Ketone and Hydroxyl Group Chemistry: The ketone can be reduced to a secondary alcohol, converted to an oxime, or used in reactions like the Wittig olefination. The phenolic hydroxyl can be alkylated or acylated to modulate solubility and hydrogen bonding capacity.

The combination of these potential reactions makes the title compound a powerful building block for fragment-based drug discovery (FBDD) and diversity-oriented synthesis.[11][12]

Safety and Handling

While specific toxicology data for this compound is unavailable, data from structurally related nitro- and bromo-aromatic compounds suggest that it should be handled with care.

-

Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements (Predicted): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a strategically functionalized aromatic ketone with significant potential as a synthetic intermediate in medicinal chemistry and materials science. This guide has provided a plausible and robust synthetic pathway, a framework for its complete analytical characterization, and a discussion of its utility as a versatile building block. By leveraging its multiple reactive sites, researchers can efficiently generate diverse libraries of novel compounds for evaluation in drug discovery programs and beyond.

References

- Phenylazosalicylic Acid | CAS 3147-53-3 | SCBT - Santa Cruz Biotechnology. (n.d.).

- 3147-53-3|2-Hydroxy-5-(phenyldiazenyl)benzoic acid|BLD Pharm. (n.d.).

- CAS 3147-53-3 | Sigma-Aldrich. (n.d.).

- Phenylazosalicylic acid | 3147-53-3 | FP26943 | Biosynth. (n.d.).

- Mesalamine impurity I | 3147-53-3 - SynThink Research Chemicals. (n.d.).

- CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone. (n.d.).

- A Comparative Analysis of Nitrophenyl Ethanones for Researchers and Drug Development Professionals. (n.d.). Benchchem.

- Synthesis of α-bromo-3-nitroacetophenone. (n.d.). PrepChem.com.

- 1-(5-Bromo-2-nitrophenyl)ethanone | C8H6BrNO3 | CID 12224157. (n.d.). PubChem.

- Synthesis methods of 3'-hydroxyacetophenone. (n.d.). ChemicalBook.

- Arora, L., & Kapoor, J. K. (2017). Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. CHEMISTRY & BIOLOGY INTERFACE, 7(1), 57-63.

- 2-Bromo-2′-hydroxyacetophenone synthesis. (n.d.). ChemicalBook.

- Zhao, L., et al. (2013). Synthesis and Supramolecular Structure of 1-(4-{[(E)-3,5-Dibromo-2-hydroxybenzylidene]amino}phenyl)ethanone O-benzyloxime. Asian Journal of Chemistry, 25(10), 5551-5553.

- 1-(5-Bromo-2-hydroxy-3-methylphenyl)ethan-1-one | 1stsci.com. (n.d.).

- 1836-05-1|1-(3-Bromo-2-hydroxyphenyl)ethanone|BLD Pharm. (n.d.).

- 1-(5-bromo-2-hydroxy-3-methylphenyl)ethanone | 72422-80-1. (n.d.). ChemicalBook.

- 1-(5-Bromo-2-nitrophenyl)ethanone | 41877-24-1. (n.d.). Sigma-Aldrich (Chinese website).

- 1450-76-6|1-(2-Hydroxy-5-nitrophenyl)ethanone. (n.d.). BLDpharm.

- 1-(2-Bromo-5-nitrophenyl)ethanone | C8H6BrNO3 | CID 23402120. (n.d.). PubChem.

- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).

- Dudutienė, V., et al. (2021). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1334-1349.

- Puterová, Z., Krutošíková, A., & Végh, D. (2009). Applications substituted 2-aminothiophenes in drug design. Nova Biotechnologica et Chimica, 9(2), 167-176.

- Wang, H., et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 12(9), 903-917.

- CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone. (n.d.).

- The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (n.d.).

- Tay, T., et al. (2009). Molecular dynamics of (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime and (E)-2-hydroxy-5-methylacetophenone thiosemicarbazone in solution studied by NMR spectroscopy. Journal of Molecular Structure, 920(1-3), 29-34.

- Ethanone, 1-(2-hydroxy-5-methylphenyl)-. (n.d.). NIST Chemistry WebBook.

- Riaz, M., et al. (2007). Synthesis and antibacterial activity of substituted flavones, 4-thioflavones and 4-iminoflavones. Bioorganic & Medicinal Chemistry, 15(1), 345-351.

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scbt.com [scbt.com]

- 5. 3147-53-3|2-Hydroxy-5-(phenyldiazenyl)benzoic acid|BLD Pharm [bldpharm.com]

- 6. CAS 3147-53-3 | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-(5-Bromo-2-nitrophenyl)ethanone | C8H6BrNO3 | CID 12224157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Ethanone, 1-(2-hydroxy-5-methylphenyl)- [webbook.nist.gov]

- 11. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

5'-Bromo-2'-hydroxy-3'-nitroacetophenone properties

An In-depth Technical Guide to 5'-Bromo-2'-hydroxy-3'-nitroacetophenone

This guide provides a comprehensive technical overview of 5'-Bromo-2'-hydroxy-3'-nitroacetophenone, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's properties, synthesis, reactivity, and handling, grounding all information in established scientific principles and field-proven insights.

Introduction: A Versatile Building Block

5'-Bromo-2'-hydroxy-3'-nitroacetophenone (CAS No. 70978-54-0) is a multi-functionalized aromatic compound.[1][2] Its structure, featuring a ketone, a phenolic hydroxyl group, a nitro group, and a bromine atom, makes it an exceptionally versatile precursor in organic synthesis. The strategic placement of these functional groups allows for a wide array of chemical transformations, positioning it as a valuable starting material for the synthesis of complex heterocyclic systems and potential pharmaceutical agents. Understanding its core properties and reactivity is fundamental to leveraging its full synthetic potential.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are critical determinants of its behavior in experimental settings, influencing everything from solvent selection to reaction conditions.

Core Properties

The key identifying and physical properties of 5'-Bromo-2'-hydroxy-3'-nitroacetophenone are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 70978-54-0 | [1][2][3] |

| Molecular Formula | C₈H₆BrNO₄ | [1][2] |

| Molecular Weight | 260.04 g/mol | [4][5] |

| IUPAC Name | 1-(5-bromo-2-hydroxy-3-nitrophenyl)ethan-1-one | [1][2] |

| Appearance | Pale yellow to yellow crystals or powder | [1] |

| Melting Point | 129-132 °C | [3][4] |

| Boiling Point | 272.9 °C (Predicted) | [3] |

| Density | 1.763 g/cm³ (Predicted) | [3] |

| SMILES | CC(=O)c1cc(Br)cc(c1O)=O | [1][4] |

| InChI Key | CLNIBJASCGZXHH-UHFFFAOYSA-N | [1][4] |

Spectroscopic Signature (Predicted)

While specific, verified spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features. This predictive analysis is crucial for researchers in confirming the identity and purity of the synthesized material.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the acetyl methyl protons (CH₃) around δ 2.5-2.7 ppm, a singlet for the phenolic proton (OH) which may be broad and variable depending on the solvent, and two doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two protons on the benzene ring.

-

¹³C NMR: The carbon NMR would reveal signals for the acetyl methyl carbon, the carbonyl carbon (C=O) typically above δ 190 ppm, and six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups.

-

IR Spectroscopy: The infrared spectrum serves as a fingerprint for the functional groups present. Key absorption bands would include: a broad O-H stretch for the hydroxyl group (~3200-3500 cm⁻¹), a sharp C=O stretch for the ketone (~1650-1680 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹, respectively), and C-Br stretching in the fingerprint region.

Synthesis Pathway and Experimental Protocol

The synthesis of 5'-Bromo-2'-hydroxy-3'-nitroacetophenone is typically achieved through a multi-step process starting from a readily available precursor. The pathway described below is efficient and utilizes a consistent solvent system, which is advantageous for industrial-scale production.[6]

Synthesis Workflow Diagram

The following diagram illustrates the three-step synthesis from p-bromophenol.

Caption: Three-step synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is based on the methodology outlined in patent CN102304052A.[6] The use of tetrachloroethylene as a consistent solvent throughout the process is a key feature, minimizing solvent waste and simplifying the workflow.[6]

Materials:

-

p-Bromophenol

-

Acetylation reagent (e.g., Acetic Anhydride or Acetyl Chloride)

-

Base (e.g., Triethylamine or Pyridine)

-

Tetrachloroethylene

-

Lewis Acid (e.g., Aluminum Chloride)

-

Nitrating Agent (e.g., concentrated Nitric Acid)

-

Appropriate workup reagents (acids, bases, water)

Procedure:

-

Step 1: Acetylation of p-Bromophenol

-

In a reaction vessel, dissolve p-bromophenol and a suitable base in tetrachloroethylene.

-

Cool the mixture in an ice bath and slowly add the acetylating reagent while stirring.

-

Allow the reaction to proceed to completion (monitor by TLC).

-

Upon completion, perform an acidic workup to neutralize the base and wash the organic layer with water. The resulting tetrachloroethylene solution containing the acetate p-bromophenyl ester is used directly in the next step.

-

Scientist's Insight: This initial acetylation protects the hydroxyl group and sets the stage for the Fries rearrangement. Using tetrachloroethylene from the start avoids solvent swaps, which improves yield and process efficiency.

-

-

Step 2: Fries Rearrangement

-

To the tetrachloroethylene solution from Step 1, add a Lewis acid (e.g., AlCl₃) portion-wise at a controlled temperature.

-

Heat the mixture to induce the Fries rearrangement, which relocates the acetyl group from the oxygen to the carbon atom of the aromatic ring, ortho to the hydroxyl group.[7]

-

Monitor the reaction for the formation of 5-bromo-2-hydroxyacetophenone.

-

Once complete, carefully quench the reaction with acid and water, then separate the organic layer containing the product.

-

Scientist's Insight: The Fries rearrangement is a classic and powerful tool for forming hydroxyaryl ketones. Temperature control is critical here; too low, and the reaction is sluggish, too high, and side products may form.

-

-

Step 3: Electrophilic Nitration

-

Cool the solution of 5-bromo-2-hydroxyacetophenone in tetrachloroethylene to 0-5 °C.

-

Slowly add a pre-cooled nitrating agent dropwise, ensuring the temperature does not rise significantly. The hydroxyl and acetyl groups direct the incoming nitro group to the 3-position.

-

Stir the reaction at low temperature until completion.

-

Perform a final workup by pouring the mixture onto ice, separating the organic layer, and washing it.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 5'-Bromo-2'-hydroxy-3'-nitroacetophenone.

-

Scientist's Insight: The regioselectivity of nitration is controlled by the existing substituents. The strong ortho-, para-directing effect of the hydroxyl group, combined with the meta-directing acetyl group, funnels the electrophile to the desired position. Low temperature is essential to prevent over-nitration and decomposition.

-

Reactivity and Synthetic Applications

The true value of 5'-Bromo-2'-hydroxy-3'-nitroacetophenone lies in its potential for derivatization. It is a hub for accessing a variety of more complex molecules.

Caption: Key reactivity pathways of the title compound.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl₂, H₂/Pd-C). This opens up a vast array of subsequent reactions, such as diazotization or amide bond formation, providing access to novel scaffolds.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for cross-coupling reactions like Suzuki, Heck, or Sonogashira, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern medicinal chemistry for building molecular complexity.

-

Reactions at the Ketone: The acetyl group can undergo condensation reactions (e.g., Claisen-Schmidt) with aldehydes to form chalcones, which are precursors to flavonoids and other biologically active heterocycles. It can also be reduced or converted to other functional groups.

-

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters, which can be used to modulate the compound's solubility, lipophilicity, or to act as a protecting group during other transformations.

These reaction pathways highlight the compound's role as a versatile intermediate in the synthesis of diverse chemical entities, including those with potential antimicrobial or antiviral activities.[8]

Safety and Handling

Proper handling is paramount when working with any chemical reagent. 5'-Bromo-2'-hydroxy-3'-nitroacetophenone is classified as a hazardous substance requiring careful management.

-

Hazard Identification: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. When handling the powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[9] Avoid formation of dust and aerosols.[9]

-

Storage: Store in a cool, dry, and well-ventilated place.[3][9] Keep the container tightly closed and sealed in dry conditions.[3][9]

-

Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This should be done through a licensed disposal company.[9]

Adherence to these safety protocols provides a self-validating system for minimizing risk and ensuring a safe laboratory environment.

Conclusion

5'-Bromo-2'-hydroxy-3'-nitroacetophenone is more than just a chemical compound; it is a strategic tool for synthetic innovation. Its well-defined physicochemical properties, accessible synthesis route, and highly versatile reactivity profile make it an invaluable asset for researchers in drug discovery and materials science. By understanding and applying the principles outlined in this guide, scientists can effectively and safely unlock the full potential of this powerful chemical building block.

References

- Capot Chemical. MSDS of 5'-Bromo-2'-hydroxy-3'-nitroacetophenone. [Link]

- Google Patents. CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.

- PubChem. 5'-Bromo-2'-hydroxyacetophenone. [Link]

- CP Lab Chemicals. 5'-Bromo-2'-hydroxy-3'-nitroacetophenone, min 98%, 1 gram. [Link]

- Aswale, S.R., et al. Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. [Link]

Sources

- 1. 5'-Bromo-2'-hydroxy-3'-nitroacetophenone, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. H27331.06 [thermofisher.com]

- 3. 5'-BROMO-2'-HYDROXY-3'-NITROACETOPHENONE CAS#: 70978-54-0 [m.chemicalbook.com]

- 4. 5′-ブロモ-2′-ヒドロキシ-3′-ニトロアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5'-Bromo-2'-hydroxy-3'-nitroacetophenone, 97% | Fisher Scientific [fishersci.ca]

- 6. CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

- 7. 5'-Bromo-2'-hydroxyacetophenone | C8H7BrO2 | CID 95991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. capotchem.com [capotchem.com]

- 10. 5'-Bromo-2'-hydroxy-3'-nitroacetophenone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Spectroscopic data of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

An In-depth Technical Guide to the Spectroscopic Data of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

This guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, a substituted acetophenone derivative. For researchers, chemists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for structural elucidation, purity assessment, and quality control. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral features, grounded in established scientific principles.

Introduction: The Molecule in Focus

This compound is a multi-functionalized aromatic ketone. Its structure incorporates a hydroxyl group, a nitro group, a bromine atom, and an acetyl group, all attached to a benzene ring. This unique combination of electron-withdrawing and electron-donating groups, along with the potential for intramolecular hydrogen bonding, results in a distinct and informative spectroscopic profile. Accurate interpretation of its Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data is essential for confirming its identity and purity.

Molecular Structure and Spectroscopic Predictions

Before analyzing the spectra, a foundational understanding of the molecule's structure is critical. The relative positions of the substituents dictate the electronic environment of each atom, which in turn governs the spectroscopic output.

Caption: Molecular structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of molecular bonds.

Causality Behind Experimental Choices

The choice of sample preparation, typically using a KBr (potassium bromide) pellet or as a thin film, is crucial. For a solid crystalline compound like this, the KBr pellet method minimizes scattering and produces sharp, well-defined peaks by dispersing the analyte in an IR-transparent matrix.

Expected Data and Interpretation

The presence of hydroxyl, carbonyl, nitro, and aromatic groups will give rise to characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation & Key Insights |

| Phenolic O-H | Stretch | 3200 - 3500 (Broad) | The broadness of this peak is a strong indicator of hydrogen bonding, likely intramolecularly with the adjacent carbonyl oxygen.[1][2] |

| Aromatic C-H | Stretch | 3000 - 3100 | This absorption, often appearing just to the left of 3000 cm⁻¹, confirms the presence of hydrogens attached to the aromatic ring.[3][4] |

| Acetyl C=O | Stretch | 1650 - 1680 | The position is shifted to a lower frequency than a typical aryl ketone (~1690 cm⁻¹) due to conjugation with the ring and strong intramolecular hydrogen bonding with the ortho-hydroxyl group. |

| Nitro N-O | Asymmetric Stretch | 1500 - 1550 | This strong absorption is characteristic of the nitro group.[1] |

| Aromatic C=C | In-ring Stretch | 1450 - 1600 | Multiple bands are expected in this region, confirming the aromatic core.[3] |

| Nitro N-O | Symmetric Stretch | 1330 - 1370 | A second strong absorption confirming the nitro functional group. |

| Phenolic C-O | Stretch | 1150 - 1250 | Indicates the bond between the aromatic ring and the hydroxyl group. |

| C-Br | Stretch | 500 - 650 | This peak in the fingerprint region confirms the presence of the carbon-bromine bond. |

Experimental Protocol: KBr Pellet Method

-

Preparation: Thoroughly dry both the sample and spectroscopic grade KBr to remove any residual water, which has a strong IR absorption.

-

Grinding: Add approximately 1-2 mg of the sample to 100-200 mg of KBr in an agate mortar. Grind the mixture until a fine, homogeneous powder is obtained.

-

Pressing: Transfer the powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR gives precise information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Causality Behind Experimental Choices: Deuterated solvents, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), are used because they are "invisible" in the ¹H NMR spectrum. DMSO-d₆ is often preferred for phenols as it can better solubilize the compound and allows for the observation of the exchangeable hydroxyl proton.

Expected Data and Interpretation:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation & Key Insights |

| Phenolic OH | 10.0 - 12.0 | Singlet (broad) | 1H | The highly deshielded nature is due to strong intramolecular hydrogen bonding with the carbonyl oxygen. Its broadness is typical for an exchangeable proton. |

| Aromatic H-6 | 8.0 - 8.2 | Doublet | 1H | This proton is ortho to the electron-withdrawing acetyl group and meta to the nitro group, leading to significant deshielding. It will be split by H-4.[3][5] |

| Aromatic H-4 | 7.8 - 8.0 | Doublet | 1H | This proton is ortho to the electron-withdrawing nitro group and the bromine atom. It will be split by H-6. The coupling constant (J) should be small (~2-3 Hz), characteristic of meta-coupling.[6] |

| Acetyl CH₃ | 2.5 - 2.7 | Singlet | 3H | This is a classic singlet for an acetyl methyl group attached to an aromatic ring.[7][8] Its chemical shift is relatively standard. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.

Expected Data and Interpretation:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Interpretation & Key Insights |

| Carbonyl C=O | 195 - 205 | The carbonyl carbon is highly deshielded, as expected.[9] |

| C-2 (C-OH) | 155 - 160 | This carbon is attached to the electronegative oxygen, causing a significant downfield shift. |

| C-3 (C-NO₂) | 135 - 140 | Attached to the electron-withdrawing nitro group. |

| C-1 (C-Acetyl) | 125 - 130 | The attachment point for the acetyl group. |

| C-4 (C-H) | 128 - 132 | Aromatic carbon bearing a proton. |

| C-6 (C-H) | 120 - 125 | Aromatic carbon bearing a proton. |

| C-5 (C-Br) | 115 - 120 | The carbon attached to bromine shows a moderate shielding effect compared to an unsubstituted carbon. |

| Methyl CH₃ | 25 - 30 | The acetyl methyl carbon appears in the typical upfield aliphatic region.[7][8] |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Tuning and Shimming: The instrument is tuned to the correct frequency, and the magnetic field is shimmed to achieve maximum homogeneity, ensuring sharp spectral lines.

-

Acquisition: Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.

Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a molecular fingerprint.

Causality Behind Experimental Choices

Electron Ionization (EI) is a common, high-energy technique that causes extensive fragmentation. This is highly beneficial for structural elucidation, as the resulting fragments provide a puzzle that can be pieced back together to deduce the original structure.

Expected Data and Interpretation

The molecular weight of C₈H₆BrNO₃ is approximately 259.95 g/mol (using the most common isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁶O, ¹⁴N). A key feature will be the isotopic pattern of bromine.

-

Bromine Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[10] Therefore, the molecular ion will appear as two peaks of almost equal intensity, separated by 2 m/z units (e.g., at m/z 260 and 262). This "M, M+2" pattern is a definitive indicator of a single bromine atom in the ion.[11]

Table of Expected Ions:

| m/z Value | Proposed Fragment | Interpretation & Fragmentation Pathway |

| 260/262 | [C₈H₆BrNO₃]⁺ | Molecular Ion (M⁺) : The intact molecule with one electron removed. The 1:1 ratio of the two peaks confirms the presence of one bromine atom. |

| 245/247 | [M - CH₃]⁺ | Loss of a Methyl Radical: A common fragmentation pathway involving the cleavage of the acetyl methyl group. |

| 214/216 | [M - NO₂]⁺ | Loss of Nitrogen Dioxide: Cleavage of the nitro group is a very common fragmentation pathway for nitroaromatic compounds.[12][13] |

| 186/188 | [M - NO₂ - CO]⁺ | Subsequent Loss of Carbon Monoxide: Following the loss of the nitro group, the resulting ion can lose a molecule of carbon monoxide. |

| 135 | [C₇H₄BrO]⁺ | Loss of NO₂ and CH₃: Loss of both the nitro and methyl groups. |

| 43 | [CH₃CO]⁺ | Acylium Ion: A very common and often intense peak corresponding to the acetyl fragment. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe, and vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Acceleration: The resulting positive ions are accelerated by an electric field into the mass analyzer.

-

Mass Analysis: A magnetic field or a quadrupole analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Conclusion: A Synthesized Spectroscopic Portrait

The combined application of FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides an unambiguous structural confirmation of this compound.

-

FTIR confirms the presence of all key functional groups: the hydrogen-bonded phenol, the conjugated ketone, the nitro group, and the C-Br bond.

-

¹H and ¹³C NMR map out the exact carbon-hydrogen framework, confirming the substitution pattern on the aromatic ring and the presence of the acetyl group.

-

Mass Spectrometry provides the definitive molecular weight and the characteristic M/M+2 isotopic pattern for bromine, while its fragmentation pattern corroborates the presence and connectivity of the functional groups.

This guide serves as a robust framework for the analysis of this molecule, empowering researchers to confidently identify and characterize this compound in their drug discovery and development endeavors.

References

- Scott, K. N. (1972). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Journal of the American Chemical Society, 94(24), 8564–8568.

- TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.

- University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry.

- Chemistry LibreTexts. (2025). Spectroscopy of Aromatic Compounds.

- Chemistry LibreTexts. (2025). Spectroscopy of Aromatic Compounds.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups.

- Weber, U. et al. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 38(5), 533-543.

- University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Beyer, H., & Walter, W. (1997). Lehrbuch der Organischen Chemie. S. Hirzel Verlag.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- ResearchGate. (n.d.). FTIR spectrum of pure p-nitro phenol.

- Bowie, J. H., & Larsson, F. C. V. (1973). Mass Spectrometry: The Elimination of CO from Substituted Nitro Naphthalenes. Organic Mass Spectrometry, 7(6), 633-640.

- University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).

- University of California, Davis. (n.d.). Mass spectral interpretation.

- da Silva, J. C. C. et al. (2013). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Matéria (Rio de Janeiro), 18(2), 1337-1348.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. asdlib.org [asdlib.org]

- 11. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 12. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone solubility

An In-depth Technical Guide to the Solubility of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Introduction

This compound, also known as 5'-Bromo-2'-hydroxy-3'-nitroacetophenone, is a substituted aromatic ketone of significant interest in synthetic chemistry and drug discovery. Its multifaceted structure, featuring a phenolic hydroxyl group, a nitro group, a bromine atom, and an acetyl group, imparts a unique combination of chemical properties. Understanding the solubility of this compound is a critical first step in its application, governing everything from reaction kinetics in synthetic protocols to bioavailability in pharmaceutical formulations.

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. We will move beyond simple data presentation to explore the underlying physicochemical principles that dictate its behavior in various solvent systems. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this molecule's solubility to facilitate its use in experimental and developmental workflows.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. These parameters provide the foundational data from which we can predict and rationalize its behavior.

| Property | Value | Source |

| Chemical Formula | C₈H₆BrNO₄ | |

| Molecular Weight | 260.04 g/mol | |

| CAS Number | 70978-54-0 | |

| Appearance | Solid (form may vary) | General |

| Melting Point | 129-132 °C | |

| Structure | Aromatic ketone with hydroxyl, nitro, and bromo substituents | N/A |

Theoretical Aspects of Solubility: A Molecular Perspective

The solubility of this compound is not a monolithic property but a complex interplay of its structural features. The principle of "like dissolves like" is a useful starting point, but a deeper analysis of the functional groups is necessary for a predictive understanding.

-

Polarity and Hydrogen Bonding : The molecule possesses several polar functional groups: the hydroxyl (-OH), the nitro (-NO₂), and the ketone carbonyl (C=O). The phenolic -OH group is particularly significant as it can act as both a hydrogen bond donor and acceptor. The carbonyl oxygen and the oxygens of the nitro group are hydrogen bond acceptors. This suggests a strong potential for interaction with polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., acetone, DMSO).[1][2]

-

Non-Polar Character : Conversely, the benzene ring and the large, hydrophobic bromine atom contribute significant non-polar character to the molecule.[2] This creates a solubility conflict, suggesting that while the compound will interact with polar solvents, its solubility may be limited, especially in highly polar solvents like water.

-

Acidity : The phenolic hydroxyl group is weakly acidic.[3] In the presence of a base, it can be deprotonated to form a phenolate anion. This transformation from a neutral molecule to a charged salt dramatically increases polarity and, consequently, aqueous solubility.[3][4] This is the single most important factor for manipulating its solubility in aqueous systems.

Qualitative Solubility Profiling: A Predictive Framework

Based on the molecular characteristics, we can predict a qualitative solubility profile. This systematic approach is a cornerstone of compound characterization in a research setting.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology

Part A: Preparation of Calibration Curve

-

Stock Solution: Accurately weigh approximately 10 mg of the compound and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent to create a stock solution of known concentration.

-

Serial Dilutions: Perform a series of dilutions of the stock solution to create at least five standards of decreasing concentration.

-

Spectrophotometry: Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max), which must be determined by an initial wavelength scan.

-

Plotting: Plot absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which must be >0.99 for a valid curve.

Part B: Shake-Flask Experiment

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the vial in an agitator (e.g., orbital shaker) in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure the dissolution process has reached equilibrium.

-

Phase Separation: Remove the vial and allow it to stand undisturbed until the excess solid has fully settled.

-

Sampling and Analysis: a. Carefully withdraw an aliquot of the clear supernatant. b. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any suspended microparticles. This step is critical to prevent artificially high results. c. Dilute the filtered sample with the solvent as necessary to ensure its absorbance falls within the linear range of the calibration curve. d. Measure the absorbance of the diluted sample. e. Use the calibration curve equation to calculate the concentration of the diluted sample, and then factor in the dilution to determine the final solubility concentration in units such as mg/mL or µg/mL.

Factors Influencing Solubility

-

pH : As discussed, pH is the most powerful tool for modifying the aqueous solubility of this phenolic compound. Solubility will increase dramatically in basic conditions (pH > pKa) due to the formation of the phenolate anion.

-

Temperature : For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. [5]This relationship should be determined experimentally if the compound is to be used in processes involving temperature changes, such as crystallization.

-

Polymorphism : The compound may exist in different crystalline forms, or polymorphs. Each polymorph can have a unique crystal lattice energy, leading to different melting points and, importantly, different thermodynamic solubilities. The most stable polymorph will typically have the lowest solubility. It is crucial to characterize the solid form being used in any solubility study.

Safety and Handling

While specific toxicity data for this compound is not widely published, compounds with similar functional groups (nitrophenols, brominated aromatics) can be hazardous. Standard laboratory precautions should be strictly followed:

-

Always handle the compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin or eyes.

-

Crucially, consult the manufacturer-provided Safety Data Sheet (SDS) before use for complete and authoritative safety, handling, and disposal information.

Conclusion